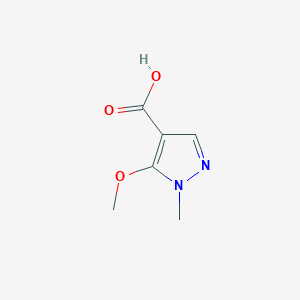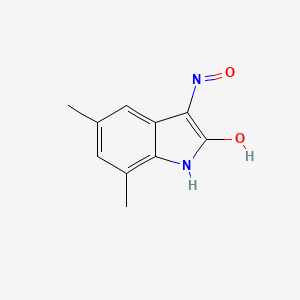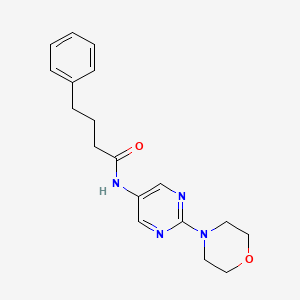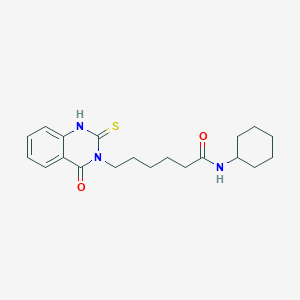![molecular formula C19H14Cl2N2O3 B2371725 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide CAS No. 303987-46-4](/img/structure/B2371725.png)
4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(3,4-dichlorobenzyl)oxy]-N’-[(E)-2-furylmethylidene]benzenecarbohydrazide” is a chemical substance with the molecular formula C19H14Cl2N2O3 . It is intended for research use only.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C14H10Cl2O2/c15-13-6-3-11 (7-14 (13)16)9-18-12-4-1-10 (8-17)2-5-12/h1-8H,9H2 . This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 389.23. The boiling point of a similar compound, 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde, is 92-93°C . The compound is solid at ambient temperature .Scientific Research Applications
Weak Hydrogen Bonds and π-π Stacking Interactions
N'-[(E)-(aryl)methylidene]-N-methyl-2-oxo-1,3-oxazolidine-4-carbohydrazides, a category related to 4-[(3,4-dichlorobenzyl)oxy]-N'-[(E)-2-furylmethylidene]benzenecarbohydrazide, exhibit significant structural properties due to weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions. These features contribute to the stability of molecular structures and may influence their biological activities (Nogueira et al., 2015).
Synthesis Techniques and Biological Activity
Ultrasonic Mediated Synthesis and Biological Activity
The synthesis of related compounds, such as 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides, involves ultrasonic mediated N-alkylation and has been reported to yield biologically active substances. These compounds were preliminarily evaluated for antibacterial and DPPH radical scavenging activities, indicating potential for various applications in scientific research (Zia-ur-Rehman et al., 2009).
Crystal Structure and Molecular Interactions
Crystal Structure and Hydrogen Bonding
The crystal structure of related compounds, such as 1-[2-(3,4-Dichlorophenyl)-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethanone, showcases intermolecular C-H⋯O and C-H⋯N hydrogen bonds. These interactions are crucial for understanding the molecular conformation and stability, which are essential for predicting the compound's behavior in different environments (He & Zhu, 2008).
Safety and Hazards
The safety information for a similar compound, 4-[(3,4-dichlorobenzyl)oxy]benzaldehyde, indicates that it may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation . Always handle such compounds with appropriate safety measures.
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-N-[(E)-furan-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-17-8-3-13(10-18(17)21)12-26-15-6-4-14(5-7-15)19(24)23-22-11-16-2-1-9-25-16/h1-11H,12H2,(H,23,24)/b22-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJTZRRBDNXESP-SSDVNMTOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 2-[4,5-dimethoxy-2-[[4-(trifluoromethylsulfanyl)phenyl]sulfamoyl]phenyl]acetate](/img/structure/B2371643.png)
![6-(Pyridin-4-yl)-2-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2371647.png)
![Methyl 3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2371648.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2371649.png)

![(3aS,6aR)-Hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride](/img/structure/B2371652.png)




![8-Isopropyl-2-((1-methylpiperidin-4-yl)oxy)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B2371657.png)
![Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate](/img/structure/B2371659.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2371663.png)

